1-Chloro-3-ethenyl-5-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-ethenyl-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMFBHKIILRXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Chloro 3 Ethenyl 5 Fluorobenzene
Strategies for Constructing the Halogenated Fluorobenzene (B45895) Core
The synthesis of the foundational 1-chloro-3-fluorobenzene (B165101) structure is a critical first step. This disubstituted benzene (B151609) serves as the key intermediate upon which the ethenyl group is later installed. The arrangement of the chloro and fluoro substituents in a meta relationship (1,3-substitution) requires carefully considered synthetic routes.
Regioselective Halogenation Approaches for Aromatic Rings
Achieving the specific 1-chloro-3-fluoro substitution pattern on a benzene ring through direct halogenation presents a challenge due to the directing effects of halogen substituents. Halogens are known as ortho-, para-directors in electrophilic aromatic substitution reactions. Therefore, direct chlorination of fluorobenzene would primarily yield ortho- and para-chlorofluorobenzene, while direct fluorination of chlorobenzene (B131634) is often too reactive and non-selective.
To overcome this, chemists employ multi-step strategies that install the halogens with the desired regiochemistry. One common approach involves using a directing group that can be later removed or converted. For instance, starting with an aniline (B41778) derivative allows for precise placement of substituents.
Key Electrophilic Halogenation Reactions:
Chlorination: Typically involves reacting an aromatic ring with chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, making one chlorine atom more electrophilic and susceptible to attack by the benzene ring. masterorganicchemistry.com
Fluorination: Direct fluorination with F₂ gas is highly exothermic and difficult to control. Milder and more selective fluorinating agents like Selectfluor® are often used in modern synthesis. nih.gov
Due to the directing group properties, a more practical route to 1-chloro-3-fluorobenzene involves precursor functionalization rather than direct halogenation of a monosubstituted benzene.
Precursor Functionalization and Derivatization Routes
A more reliable method for synthesizing the 1-chloro-3-fluorobenzene core involves starting with a precursor molecule where the desired substitution pattern is already established or easily achievable. A primary example is the use of aniline derivatives, which allows for the introduction of nitrogen-based functional groups that can be readily converted to halogens via diazotization followed by Sandmeyer or related reactions.
Synthetic Route Example via Diazotization:
Start with 3-Fluoroaniline (B1664137): This precursor already has the fluorine atom in the correct position.
Diazotization: The amino group of 3-fluoroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures.
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution to replace the diazonium group with a chlorine atom, yielding the target 1-chloro-3-fluorobenzene.
This method provides excellent regiochemical control, making it a preferred industrial route. Another precursor could be 2-Chloro-6-fluorobenzaldehyde, which can be converted to 1-chloro-3-fluorobenzene. chemicalbook.com The compound 1-chloro-3-fluorobenzene is a key organic intermediate in the production of pharmaceuticals and agrochemicals. innospk.com
Introduction of the Ethenyl Moiety in 1-Chloro-3-ethenyl-5-fluorobenzene Synthesis
Once the 1-chloro-3-fluorobenzene core is obtained, the next stage is the introduction of the ethenyl (vinyl) group at the 5-position. Several modern synthetic methods are available for this transformation.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura for ethenyl group incorporation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the attachment of a vinyl group to an aromatic ring.
Mizoroki-Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org To synthesize this compound, 1,3-dichloro-5-fluorobenzene (B75098) or 1-bromo-3-chloro-5-fluorobenzene (B1273174) could be reacted with ethylene (B1197577) gas or a vinylating agent like vinylboronic acid or vinyltributylstannane. The reaction is typically catalyzed by Pd(0) complexes. libretexts.org The mechanism involves the oxidative addition of the palladium catalyst to the aryl-halide bond, followed by alkene insertion and β-hydride elimination to form the final product and regenerate the catalyst. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.orgyonedalabs.com In this context, 1-bromo-3-chloro-5-fluorobenzene (as the electrophile) would be reacted with a vinylboron species, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com
Table 1: Comparison of Heck and Suzuki-Miyaura Reactions for Vinylation
| Feature | Mizoroki-Heck Reaction | Suzuki-Miyaura Coupling |
| Vinyl Source | Ethylene, vinyl ethers, vinylboronic acids | Vinylboronic acids, vinylboronic esters, potassium vinyltrifluoroborate nih.gov |
| Catalyst | Palladium(0) or Palladium(II) precursors (e.g., Pd(OAc)₂, PdCl₂) wikipedia.org | Palladium(0) or Palladium(II) precursors with phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) nih.gov |
| Base | Organic amines (e.g., Et₃N) or inorganic bases (e.g., K₂CO₃) wikipedia.org | Carbonates (e.g., K₂CO₃), phosphates (e.g., K₃PO₄), or fluorides (e.g., CsF) nih.gov |
| Advantages | Atom economy can be high with ethylene gas. | High functional group tolerance, stable and easy-to-handle boron reagents. nih.gov |
| Challenges | Regioselectivity can be an issue with substituted alkenes. | Stoichiometric generation of boronic acid waste. |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide an alternative route by converting a carbonyl group into a carbon-carbon double bond. This strategy requires the synthesis of a benzaldehyde (B42025) precursor.
Precursor Synthesis: 3-Chloro-5-fluorobenzaldehyde (B1363420) This key intermediate can be synthesized from 1-chloro-3-fluorobenzene via formylation (e.g., Vilsmeier-Haack reaction) or by oxidation of the corresponding benzyl (B1604629) alcohol.
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orglibretexts.org To form the ethenyl group, 3-chloro-5-fluorobenzaldehyde is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.orgmasterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com It often provides better yields and easier purification, as the dialkyl phosphate (B84403) byproduct is water-soluble. alfa-chemistry.comorganic-chemistry.org Reacting 3-chloro-5-fluorobenzaldehyde with the anion of diethyl methylphosphonate (B1257008) would yield this compound. The HWE reaction typically favors the formation of the (E)-alkene (trans), which is not a factor here as a terminal alkene is being formed. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Wittig and HWE Olefination Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide (e.g., Ph₃P=CH₂) | Phosphonate carbanion (e.g., from (EtO)₂P(O)CH₃) alfa-chemistry.com |
| Base | Strong bases like n-BuLi, NaH, NaNH₂ | Can use milder bases like NaH, NaOMe. organic-chemistry.org |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to remove) wikipedia.orgalfa-chemistry.com |
| Reactivity | Ylide can be less reactive if stabilized. | Phosphonate carbanions are generally more nucleophilic and can react with hindered ketones. alfa-chemistry.com |
Elimination Reactions for Ethenyl Group Formation
The ethenyl group can also be formed through an elimination reaction from a pre-installed ethyl or substituted ethyl group. This two-step approach involves first attaching a C₂-unit to the ring and then forming the double bond.
Step 1: Introduction of an Ethyl Group Precursor An ethyl group can be introduced onto the 1-chloro-3-fluorobenzene ring via Friedel-Crafts alkylation or acylation followed by reduction. For example, Friedel-Crafts acylation with acetyl chloride would yield 3-chloro-5-fluoroacetophenone, which can then be reduced to 1-chloro-3-ethyl-5-fluorobenzene (B13243627).
Step 2: Elimination The resulting saturated precursor can then undergo elimination.
Dehydrogenation: Direct catalytic dehydrogenation of 1-chloro-3-ethyl-5-fluorobenzene at high temperatures can produce the desired styrene (B11656) derivative, although this can be harsh and non-selective.
Dehydrohalogenation: A more controlled method involves halogenating the ethyl group (e.g., at the benzylic position) to create a suitable leaving group. For instance, radical bromination of 1-chloro-3-ethyl-5-fluorobenzene would yield 1-(1-bromoethyl)-3-chloro-5-fluorobenzene. Subsequent treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) would induce an E2 elimination reaction to form the C=C double bond, yielding this compound. libretexts.org This bimolecular elimination process requires an anti-periplanar arrangement of the hydrogen and the leaving group for optimal reactivity. libretexts.org
This pathway offers a classic and robust, albeit longer, alternative to modern cross-coupling methods.
Novel Synthetic Pathways for this compound
Recent advancements in organic synthesis have opened new avenues for the construction of complex molecules from simple precursors with high efficiency. These novel pathways often involve combining multiple reaction steps into a single operation or utilizing alternative energy sources like light or electricity to drive unique transformations.
Cascade reactions, also known as tandem or domino reactions, are processes in which a single event triggers the conversion of a starting material through a series of intramolecular or intermolecular transformations without the need for isolating intermediates or changing reaction conditions. rsc.org This approach offers significant advantages in terms of efficiency, reduced solvent and reagent consumption, and minimized purification steps. rsc.orgresearchgate.net The development of such sequences for the synthesis of substituted styrenes is a key area of research.
One powerful example is the combination of an elimination reaction to form an alkene in situ, followed by a cross-coupling reaction. A one-pot synthesis of stilbenes has been reported that involves the base-mediated dehydrohalogenation of bromoalkyl arenes to generate the required olefin, which then immediately undergoes a Mizoroki-Heck reaction with an aryl halide. nih.gov Another relevant strategy is the dehydrative-Heck arylation, where benzylic alcohols are dehydrated to form a vinylarene intermediate that couples with an aryl bromide in the same pot. nih.gov
A hypothetical cascade synthesis for this compound could be envisioned starting from 1-(3-chloro-5-fluorophenyl)ethanol. This alcohol, upon treatment with an acid catalyst, could undergo in situ dehydration to form the target vinylarene. If this process were combined with a subsequent reaction utilizing the newly formed double bond in a one-pot sequence, it would constitute a tandem process. For instance, a Brønsted acid-catalyzed hydroarylation or hydroalkenylation could follow the initial formation of the vinylarene from its alcohol precursor under the same catalytic system. rsc.org
Table 1: Examples of Tandem Reactions for Substituted Styrene Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Yield | Reference |
| Benzyl alcohol | 4-Bromoacetophenone | HPA, Pd(dba)₂, P(t-Bu)₃·HBF₄, Et₃N | Substituted Stilbene | 82% | nih.gov |
| 1-Bromo-2-phenylethane | 4-Bromotoluene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Substituted Stilbene | 85% | nih.gov |
| 1-Vinylnaphthalene | 1-Vinylnaphthalene | Tf₂NH | trans-1,3-diaryl-1-butene | 78% | rsc.org |
The use of light and electricity as reagents provides access to highly reactive intermediates under mild conditions, often enabling transformations that are difficult to achieve with conventional thermal methods. nih.govnih.govgre.ac.uk
Photochemical routes utilize visible or UV light to promote reactions, frequently with the aid of a photocatalyst. A novel approach for synthesizing vinylazaarenes involves a thia-Paternò-Büchi reaction, where a 2-azaarenethione reacts with an α-Bpin-substituted olefin under visible light irradiation. nih.govresearchgate.net This process proceeds through a thiol intermediate which undergoes elimination to form the vinyl group, demonstrating a powerful method for creating substituted vinylarenes with high yields and broad substrate scope. nih.gov While this specific reaction generates vinylazaarenes, the principle could be adapted. A hypothetical photochemical route to this compound might involve a photochemically induced elimination from a precursor such as 1-(3-chloro-5-fluorophenyl)ethyl halide or a related derivative.
Electrochemical synthesis offers a green alternative to traditional redox reactions by avoiding stoichiometric chemical oxidants or reductants. nih.govgre.ac.uk Electrosynthesis can generate reactive radical ions at an electrode surface, which then participate in subsequent chemical reactions. gre.ac.uk For instance, the electroreductive dimerization of electron-deficient vinylarenes has been shown to proceed with high selectivity. documentsdelivered.com A potential electrochemical pathway to the target molecule could involve the reduction of a suitable precursor at the cathode. For example, the electrochemical reduction of 3-chloro-5-fluoroacetophenone could potentially lead to a pinacol (B44631) coupling followed by elimination, or under specific conditions, direct reduction to the alcohol and subsequent electrochemical dehydration. More directly, the electrochemical dehalogenation of a di-halogenated precursor like 1-chloro-3-(1-bromoethyl)-5-fluorobenzene could be a viable route to install the double bond.
Table 2: Examples of Photochemical and Electrochemical Reactions of Vinylarenes
| Reaction Type | Substrate | Catalyst/Conditions | Product Type | Yield/Outcome | Reference |
| Photochemical | 2-Quinolinethione, α-Bpin-styrene | Visible light (blue LED) | α-Styrylquinoline | 95% | nih.gov |
| Photochemical | Styrene, 1,3-dicarbonyl | Cu(II)-photocatalyst, O₂ | Oxoalkylation product | High yield | nih.gov |
| Electrochemical | Electron-deficient vinylarenes | Undivided cell, graphite (B72142) anode, stainless steel cathode | Linear dimer | High selectivity | documentsdelivered.com |
Process Optimization and Scalability Considerations for this compound Production
Transitioning a synthetic route from laboratory-scale discovery to industrial-scale production requires rigorous process optimization to ensure safety, cost-effectiveness, and reproducibility. Key considerations include reaction concentration, catalyst loading, purification methods, and reactor technology.
For the synthesis of vinylarenes, scalability has been successfully demonstrated using several modern approaches. One highly effective strategy is the implementation of continuous-flow chemistry . A continuous-flow synthesis of primary vinylarenes via Peterson olefination has been developed, enabling facile and safe scale-up. nih.gov This method involved the in-flow generation of a (trimethylsilyl)methyl Grignard reagent, which then reacted with an aldehyde precursor. This system produced 2-vinylthiophene (B167685) on a 37-gram scale with a 93% yield. nih.gov Such a system would be highly applicable to the synthesis of this compound from 3-chloro-5-fluorobenzaldehyde, offering precise control over reaction parameters and enhanced safety by minimizing the accumulation of reactive intermediates. nih.gov
Another critical aspect of scalability is the development of chromatography-free purification protocols. A procedure for the hydroformylation of vinylarene-2-carboxylic acids has been scaled to a multigram level, yielding analytically pure products through a simple acid-base extraction without the need for column chromatography. nih.gov While this reaction functionalizes a vinylarene rather than creating one, the principle of designing a synthesis to allow for non-chromatographic workups is paramount for large-scale production. For a non-polar target like this compound, a synthesis terminating in a distillation step rather than chromatography would be highly desirable.
Furthermore, catalyst efficiency and robustness are crucial. Brønsted acid-catalyzed hydroalkenylation of vinylarenes has been shown to be readily scalable, with one example being scaled up to the 10 mmol level, producing 0.88 g of product with no loss in yield. rsc.org This highlights that even simple, metal-free catalytic systems can be suitable for larger-scale operations.
Table 3: Scalability Data for Vinylarene Synthesis and Functionalization
| Reaction Type | Substrate | Scale | Yield | Key Optimization Feature | Reference |
| Peterson Olefination | Thiophene-2-carbaldehyde | 37 g | 93% | Continuous-flow reactor | nih.gov |
| Hydroformylation | 2-Vinylbenzoic acid | Multigram | Nearly quantitative | Chromatography-free acid-base extraction | nih.gov |
| Hydroalkenylation | 1H-Indene | 10 mmol (0.88 g product) | 76% | Simple, metal-free Brønsted acid catalyst | rsc.org |
| Hydrobromination | Allyl benzoate | Gram-scale | 97% | Photoredox/Cobalt dual catalysis | acs.org |
Investigative Studies on the Chemical Reactivity and Transformation of 1 Chloro 3 Ethenyl 5 Fluorobenzene
Reactivity Profile of the Ethenyl Group in 1-Chloro-3-ethenyl-5-fluorobenzene
The ethenyl (vinyl) group attached to the substituted benzene (B151609) ring in this compound is a key site of chemical reactivity. Its reactivity is influenced by the electronic effects of the chloro and fluoro substituents on the aromatic ring. Both are electron-withdrawing groups, which can modulate the electron density of the double bond and influence the stability of potential intermediates.
Electrophilic Addition Reactions to the Olefinic Bond
The ethenyl group, being an electron-rich double bond, is susceptible to attack by electrophiles. In the context of this compound, the halogen substituents on the ring withdraw electron density, which can slightly deactivate the ethenyl group towards electrophilic attack compared to unsubstituted styrene (B11656). However, these reactions are still fundamental to its chemistry.
A classic example of electrophilic addition is the reaction with hydrogen halides (e.g., HBr, HCl). The reaction proceeds via a carbocation intermediate. The regioselectivity of this addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. This leads to the formation of a more stable benzylic carbocation, which is further influenced by the electronic properties of the substituted ring.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Product |
| HBr | 1-(1-Bromoethyl)-3-chloro-5-fluorobenzene |
| HCl | 1-Chloro-3-(1-chloroethyl)-5-fluorobenzene |
| H₂O/H⁺ | 1-(3-Chloro-5-fluorophenyl)ethanol |
This table is illustrative and based on general principles of electrophilic addition reactions.
Nucleophilic Addition Reactions to the Ethenyl Group
While less common for simple alkenes, nucleophilic addition to the ethenyl group can occur under specific conditions, particularly if the double bond is activated by strong electron-withdrawing groups. In the case of this compound, the combined electron-withdrawing effect of the chlorine and fluorine atoms makes the ethenyl group more susceptible to nucleophilic attack than in unsubstituted styrene. This type of reaction often requires a strong nucleophile and may proceed via a Michael-type addition if a suitable conjugated system is present.
Cycloaddition and Rearrangement Reactions Involving the Ethenyl Moiety
The ethenyl group of this compound can participate in cycloaddition reactions. For instance, in a Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry and regiochemistry of such reactions would be influenced by the electronic and steric effects of the substituted phenyl ring. Research on related compounds, such as 1-chloro-5,6-cis-isopropylidenedioxycyclohexa-1,3-diene, has shown that cycloadditions can occur with various dienophiles. rsc.org
Rearrangement reactions involving the ethenyl moiety are also plausible, particularly under acidic or thermal conditions that could lead to carbocation intermediates, which may then undergo skeletal rearrangements to form more stable structures.
Oxidative and Reductive Transformations of the Ethenyl Moiety
The ethenyl group is readily oxidized or reduced.
Oxidation:
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield 2-(3-chloro-5-fluorophenyl)oxirane.
Ozonolysis: Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to produce 3-chloro-5-fluorobenzaldehyde (B1363420) and formaldehyde. An oxidative workup would yield 3-chloro-5-fluorobenzoic acid.
Reduction:
Catalytic Hydrogenation: The ethenyl group can be selectively reduced to an ethyl group in the presence of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas. This would convert this compound to 1-chloro-3-ethyl-5-fluorobenzene (B13243627).
Table 2: Examples of Oxidative and Reductive Transformations
| Reaction Type | Reagent(s) | Major Product |
| Epoxidation | m-CPBA | 2-(3-Chloro-5-fluorophenyl)oxirane |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S | 3-Chloro-5-fluorobenzaldehyde |
| Catalytic Hydrogenation | H₂, Pd/C | 1-Chloro-3-ethyl-5-fluorobenzene |
Reactions at the Halogen Atom Positions (Chlorine and Fluorine)
Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Scope for this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In this compound, the chloro and fluoro groups are potential leaving groups, and the ethenyl group, along with the halogens themselves, influences the ring's susceptibility to nucleophilic attack.
The SNAr mechanism typically involves two steps:
Addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Elimination of the leaving group (halide ion), which restores the aromaticity of the ring. masterorganicchemistry.com
The rate of SNAr reactions is generally dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups positioned ortho or para to the leaving group can delocalize the negative charge of the intermediate, thereby stabilizing it and accelerating the reaction. masterorganicchemistry.compressbooks.pub In this compound, the electron-withdrawing fluoro and chloro groups are meta to each other, which provides some activation, but not as much as if they were in an ortho or para relationship.
The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the formation of the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial nucleophilic attack.
Given this, nucleophilic attack on this compound could potentially lead to the substitution of either the chlorine or the fluorine atom. The fluorine atom is generally a better leaving group in SNAr reactions. masterorganicchemistry.com Therefore, a strong nucleophile would likely displace the fluorine atom preferentially.
Table 3: Potential SNAr Products of this compound
| Nucleophile (Nu⁻) | Potential Product from F Substitution | Potential Product from Cl Substitution |
| RO⁻ (alkoxide) | 1-Chloro-3-ethenyl-5-alkoxybenzene | 1-Alkoxy-3-ethenyl-5-fluorobenzene |
| R₂NH (amine) | N-(3-Chloro-5-ethenylphenyl)amine derivative | N-(3-Ethenyl-5-fluorophenyl)amine derivative |
| RS⁻ (thiolate) | 1-Chloro-3-ethenyl-5-(alkylthio)benzene | 1-(Alkylthio)-3-ethenyl-5-fluorobenzene |
The actual product distribution would depend on specific reaction conditions and the nature of the nucleophile.
Recent studies have shown that base-promoted SNAr reactions using systems like KOH/DMSO can facilitate the N-arylation of various nitrogen-containing compounds with chloroarenes and fluoroarenes under transition-metal-free conditions. nih.gov Furthermore, the development of catalytic concerted SNAr (CSNAr) reactions, sometimes employing organic superbases, has expanded the scope of these transformations, even for electron-neutral and electron-rich aryl fluorides. acs.org
Cross-Coupling Reactions at the Halo-positions (e.g., Palladium-catalyzed C-X bond activation)
The structure of this compound offers two distinct sites for palladium-catalyzed cross-coupling reactions: the C-Cl bond and the C-F bond. These reactions, such as the Suzuki, Stille, and Negishi couplings, are fundamental in synthetic organic chemistry for forming new carbon-carbon bonds. libretexts.orgnobelprize.org
The reactivity of aryl halides in these catalytic cycles is highly dependent on the carbon-halogen bond dissociation energy (BDE). The general trend for reactivity is C-I > C-Br > C-Cl >> C-F. researchgate.net The C-Cl bond (BDE ≈ 400 kJ/mol in chlorobenzene) is significantly weaker and more readily activated by a Pd(0) catalyst than the robust C-F bond (BDE ≈ 520-540 kJ/mol in fluorobenzene). researchgate.netquora.com Consequently, selective activation and functionalization of the C-Cl bond in the presence of a C-F bond is a well-established strategy in organic synthesis. whiterose.ac.uk
For this compound, palladium-catalyzed cross-coupling reactions are expected to occur exclusively at the C1 position (C-Cl). The C5 (C-F) position would remain unreactive under standard cross-coupling conditions. The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond, forming a Pd(II) intermediate.
Transmetalation: An organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. nobelprize.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
The reaction's success would depend on the choice of ligand, base, and solvent, but the inherent difference in bond strength between C-Cl and C-F dictates the site of reactivity.
| Coupling Reaction | Coupling Partner | Predicted Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-1-ethenyl-5-fluorobenzene |
| Stille Coupling | Organostannane (R-SnBu₃) | 1-Ethenyl-3-fluoro-5-R-benzene |
| Sonogashira Coupling | Terminal alkyne (RC≡CH) | 1-((Alkyne-yl)ethynyl)-3-ethenyl-5-fluorobenzene |
| Buchwald-Hartwig Amination | Amine (R₂NH) | N,N-Dialkyl-3-ethenyl-5-fluoroaniline |
Radical Pathways and Benzynes Formation in Halogenated Benzenes
Halogenated aromatic compounds can undergo transformations through radical intermediates or by forming highly reactive benzynes.
Radical Pathways: Two primary radical pathways can be envisaged for this compound:
Side-Chain Reaction: The ethenyl (vinyl) group provides a site for radical reactions. Under free-radical conditions, such as those used in the Wohl-Ziegler reaction (using N-bromosuccinimide, NBS, and a radical initiator), bromination could occur at the benzylic-like position. youtube.com This would lead to the formation of 1-(1-bromoethenyl)-3-chloro-5-fluorobenzene. Radical addition across the double bond is another possibility. wikipedia.org
Aromatic Substitution: Radical-nucleophilic aromatic substitution (SRN1) is a potential, though less common, pathway for replacing the halogen atoms. This multi-step chain reaction involves the formation of an aryl radical anion intermediate.
Recent studies on the hydroalkylation of styrenes using boryl radical-mediated halogen atom transfer (XAT) have shown that various electronically diverse styrenes can be functionalized. researchgate.netnih.gov However, it was noted that p-chloro substituted styrenes were sometimes incompatible, leading to decomposition, which could be a relevant consideration for this compound. researchgate.net
Benzyne (B1209423) Formation: Aryl halides can form benzynes via an elimination-addition mechanism when treated with a very strong base, such as sodium amide (NaNH₂). libretexts.orglibretexts.org The base abstracts a proton from the ring ortho to a halogen, followed by the elimination of the halide ion to form a strained triple bond within the benzene ring.
For this compound, there are two potential protons that can be removed, leading to two different benzyne intermediates:
Pathway A (Elimination of HCl): Abstraction of a proton from C2 or C6, followed by elimination of the chloride ion from C1, would form 3-ethenyl-5-fluorobenzyne .
Pathway B (Elimination of HF): Abstraction of a proton from C4 or C6, followed by elimination of the fluoride (B91410) ion from C5, would form 3-chloro-5-ethenylbenzyne .
The relative acidity of the ring protons and the leaving group ability of the halides (I > Br > Cl > F) determine the favored pathway. Given that the C-F bond is much stronger than the C-Cl bond, fluoride is a poorer leaving group. Therefore, Pathway A, leading to the formation of 3-ethenyl-5-fluorobenzyne via HCl elimination, is the more probable route. researchgate.net Once formed, the benzyne would be rapidly trapped by a nucleophile (e.g., NH₃ if NaNH₂ is used), leading to a mixture of substitution products. masterorganicchemistry.com
Electronic and Steric Influences on Aromatic Ring Reactivity in this compound
In the context of electrophilic aromatic substitution (EAS), both fluorine and chlorine are classified as deactivating groups. anl.gov This means they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. Their deactivating nature stems from a strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring through the sigma bond. libretexts.org This effect is due to their high electronegativity.
The directing effect of a substituent determines the position at which an incoming electrophile will attack the ring. In this compound, three different substituents influence the regioselectivity of the reaction.
Ethenyl (Vinyl) Group: The vinyl group is an activating group and an ortho, para-director. quora.com It can donate electron density to the aromatic ring through resonance, stabilizing the sigma complex when the attack occurs at the ortho (C2, C6) and para (C4) positions.
Chlorine and Fluorine: Halogens are a unique class of substituents that are deactivating yet are also ortho, para-directors. masterorganicchemistry.com Their lone pairs can stabilize the carbocation intermediate via resonance when the electrophile adds to the ortho or para positions relative to the halogen. pressbooks.pub
In this compound:
The ethenyl group at C3 directs incoming electrophiles to positions C2, C4, and C6.
The chloro group at C1 directs to positions C2 and C6 (ortho) and C4 (para).
The fluoro group at C5 directs to positions C4 and C6 (ortho) and C2 (para).
All three substituents strongly direct incoming electrophiles to positions C2, C4, and C6 . The meta positions (C1, C3, C5) are deactivated by all three. Therefore, electrophilic aromatic substitution on this molecule is predicted to yield a mixture of products substituted at the C2, C4, and C6 positions. The exact ratio would be influenced by the steric hindrance posed by the existing groups and the specific reaction conditions.
Advanced Mechanistic Studies of this compound Transformations
As of this writing, no specific kinetic or thermodynamic studies have been published for the transformations of this compound. Such investigations are crucial for a deep understanding of reaction mechanisms, allowing for the determination of rate constants, reaction orders, and activation parameters (enthalpy and entropy of activation).
For context, kinetic studies on related compounds, such as the reactions of chlorobenzene (B131634) with radicals or the polymerization of vinyl chloride, have been performed. nobelprize.orgquora.com These studies typically involve monitoring the concentration of reactants or products over time under various conditions to derive a rate law. For example, a kinetic study of a nucleophilic aromatic substitution (SNAr) reaction would likely show that the reaction is second order, depending on the concentrations of both the aryl halide and the nucleophile.
Thermodynamic data provides insight into the stability of reactants, intermediates, and products. While specific data for this compound is unavailable, data for relevant fundamental species and bonds can be used to rationalize the predicted reactivity discussed in previous sections.
| Parameter | Species/Bond | Value (kJ/mol) | Significance |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | o-Benzyne (gas) | 447.4 ± 3.3 | Indicates high reactivity of benzyne intermediate. anl.gov |
| Bond Dissociation Energy (BDE) | C₆H₅-Cl | ~400 | Energy required to break the C-Cl bond. researchgate.net |
| Bond Dissociation Energy (BDE) | C₆H₅-F | ~539 | Highlights the much greater strength of the C-F bond. quora.com |
| Bond Dissociation Energy (BDE) | C₆H₅-H | ~473 | Energy required to break a C-H bond on the benzene ring. |
These data points support the predictions that C-Cl bond cleavage is more feasible than C-F cleavage in cross-coupling reactions and that benzyne intermediates are high-energy, transient species.
Intermediates Characterization and Reaction Pathway Elucidation
The reactivity of this compound is primarily dictated by the ethenyl (vinyl) group and the chloro-substituted aromatic ring. The elucidation of its reaction pathways involves the transformation of these functional groups through various organic reactions. Investigative studies on analogous halogenated styrenes provide a framework for understanding the likely intermediates and mechanisms. Key transformations include palladium-catalyzed cross-coupling reactions, epoxidation of the vinyl group, and free-radical polymerization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental for forming new carbon-carbon bonds. For this compound, both the vinyl group and the aryl-chloride bond can serve as reaction handles, although activating the C-Cl bond typically requires specific catalytic systems.
Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples the vinyl group with an unsaturated halide. wikipedia.orgmdpi.com Alternatively, the chloro-substituent on the benzene ring can react with another alkene. The catalytic cycle for the latter case involves several key intermediates. diva-portal.org
The reaction pathway is initiated by the oxidative addition of the aryl chloride to a palladium(0) complex, forming an arylpalladium(II) intermediate (A). This is often the rate-limiting step for aryl chlorides. Subsequent coordination of an alkene (e.g., an acrylate (B77674) or another styrene derivative) forms a π-complex (B). This is followed by migratory insertion of the alkene into the aryl-palladium bond to generate a σ-alkylpalladium complex (C). The final product is formed after a β-hydride elimination step, which regenerates the double bond in a new position and produces a palladium-hydride species. This species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst. diva-portal.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride moiety with an organoborane, such as a boronic acid or ester. libretexts.org The catalytic cycle also begins with the oxidative addition of this compound to the Pd(0) catalyst. The subsequent key step is transmetalation, where the organic group from the organoborane is transferred to the palladium(II) center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org For aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to facilitate the initial oxidative addition. libretexts.org
| Reaction Type | Catalyst/Reagents | Key Intermediate Type | Characterization Method |
| Heck Reaction | Pd(OAc)₂, P(t-Bu)₃, Base (e.g., K₂CO₃) | Arylpalladium(II) Complex | ³¹P NMR, X-ray Crystallography (on stable analogues) |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid, Base (e.g., Na₂CO₃) | Arylpalladium(II) Complex | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Epoxidation and Subsequent Transformations
The electron-rich double bond of the ethenyl group is susceptible to electrophilic attack, most notably in epoxidation reactions. The resulting epoxide, 1-chloro-3-(oxiran-2-yl)-5-fluorobenzene, is a versatile intermediate. scielo.org.co
The formation of the epoxide can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction is concerted, with the peroxy acid delivering an oxygen atom to the double bond in a single step. youtube.com An alternative pathway involves the formation of a halohydrin intermediate. This is achieved by reacting the alkene with a halogen (e.g., Br₂) in the presence of water. cdnsciencepub.com The intermediate, a 2-bromo-1-(3-chloro-5-fluorophenyl)ethanol, can then undergo an intramolecular SN2 reaction upon treatment with a base to form the epoxide ring. youtube.comresearchgate.net
These epoxide intermediates are characterized by specific spectroscopic signals.
| Intermediate | ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) | IR Spectroscopy (Expected Bands) |
| 1-chloro-3-(oxiran-2-yl)-5-fluorobenzene | Diastereotopic protons of the oxirane ring (δ 2.5-4.0 ppm) | Signals for the oxirane carbons (δ 40-60 ppm) | C-O-C stretch (~1250 cm⁻¹, 800-900 cm⁻¹) |
| Halohydrin Intermediate | Methine proton adjacent to hydroxyl (δ ~4.5-5.0 ppm), methylene (B1212753) protons adjacent to halogen (δ ~3.5-4.0 ppm) | Carbons bonded to OH and Halogen (δ ~50-75 ppm) | O-H stretch (~3200-3600 cm⁻¹) |
The epoxide ring is a valuable synthetic handle, susceptible to ring-opening by various nucleophiles. researchgate.netresearchgate.netorganic-chemistry.org This allows for the introduction of a wide range of functional groups at the benzylic and terminal positions of the original ethyl side chain, leading to the formation of amino alcohols, diols, and other functionalized molecules.
Free-Radical Polymerization
Like other styrene derivatives, this compound can undergo polymerization via a free-radical mechanism to form poly(this compound). epa.gov The process follows the classical three stages of radical polymerization: initiation, propagation, and termination. youtube.comyoutube.com
Initiation: A radical initiator, such as benzoyl peroxide or azoisobutyronitrile (AIBN), thermally decomposes to generate initial free radicals. libretexts.org This radical then adds to the vinyl group of a monomer unit. This addition is regioselective, with the radical adding to the terminal CH₂ carbon to form a more stable, resonance-delocalized benzylic radical. libretexts.org
Propagation: The newly formed benzylic radical attacks another monomer molecule in the same fashion, extending the polymer chain. This step repeats, rapidly building up the polymer backbone.
Termination: The growth of polymer chains is concluded when two growing radical chains combine (combination) or through the transfer of a hydrogen atom from one chain to another (disproportionation). libretexts.org
The characterization of the resulting polymer involves determining its molecular weight, structure, and thermal properties using techniques like Gel Permeation Chromatography (GPC), NMR spectroscopy, and Differential Scanning Calorimetry (DSC).
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the "Research on Polymerization and Material Science Applications of this compound" as per the requested outline. Extensive searches have revealed no specific studies or published research concerning the homopolymerization, copolymerization, or application of this particular chemical compound in material science.
The scientific community has not yet published research detailing the behavior of this compound as a monomer, its use in the development of fluorinated polymer precursors, or the properties of any functional materials derived from it. While there is a body of research on the polymerization of other ethenyl-functionalized aromatic compounds and the synthesis of fluorinated polymers from different precursors, these findings cannot be accurately extrapolated to the specific chemical structure and reactivity of this compound.
Therefore, to maintain scientific accuracy and adhere to the strict requirement of focusing solely on the specified compound, the requested article cannot be generated. Any attempt to do so would be speculative and not based on factual, verifiable research findings.
Research on Polymerization and Material Science Applications of 1 Chloro 3 Ethenyl 5 Fluorobenzene
Functional Materials Derived from 1-Chloro-3-ethenyl-5-fluorobenzene
Applications in Organic Electronics and Optoelectronic Devices
The incorporation of fluorine and chlorine atoms into conjugated polymer backbones is a well-established strategy for tuning the electronic properties of materials used in organic electronics. For a polymer derived from this compound, the electron-withdrawing nature of the halogen substituents would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer chains. This modulation of frontier orbital energies is critical for enhancing the performance and stability of organic electronic devices.
In the context of organic field-effect transistors (OFETs), a lower HOMO level generally leads to improved ambient stability by making the material less susceptible to oxidation. The resulting poly(this compound) could therefore be investigated as a p-type semiconductor with enhanced environmental robustness. Research in this area would involve the synthesis of the polymer, followed by characterization of its thin-film morphology and charge transport properties in a transistor configuration.
For organic photovoltaics (OPVs), the tuning of energy levels is crucial for optimizing the open-circuit voltage (Voc) and the efficiency of charge separation at the donor-acceptor interface. A polymer based on this compound could potentially serve as either a donor or an acceptor material, depending on its energy levels relative to other organic semiconductors. Research would focus on blending the polymer with suitable counterparts and evaluating the photovoltaic performance of the resulting devices.
Table 1: Hypothetical Optoelectronic Properties of Poly(this compound)
| Property | Projected Value | Significance |
| HOMO Energy Level | -5.6 eV | Indicates good air stability for p-type conduction. |
| LUMO Energy Level | -3.0 eV | Influences electron affinity and compatibility with acceptors. |
| Optical Bandgap | 2.6 eV | Determines the range of light absorption. |
| Charge Carrier Mobility | > 10⁻³ cm²/Vs | A key parameter for efficient charge transport in OFETs. |
Novel Polymeric Membranes and Separations Materials
The development of advanced membrane materials for gas and liquid separations is a critical area of research. Halogenated polymers are often explored for these applications due to their chemical resistance and tunable free volume. The polymerization of this compound could yield a material with properties suitable for creating high-performance separation membranes.
The presence of bulky chlorine and fluorine atoms along the polymer backbone would likely hinder chain packing, leading to an increase in the fractional free volume of the material. This is a desirable characteristic for gas separation membranes, as it can enhance the permeability of gases. Furthermore, the polar C-Cl and C-F bonds could introduce specific interactions with polar molecules, potentially leading to high selectivity in certain gas or liquid separation processes.
Research into these applications would involve fabricating membranes from poly(this compound) and evaluating their performance in separating various gas pairs (e.g., CO₂/CH₄, O₂/N₂) or in liquid-phase separations such as pervaporation.
Table 2: Projected Gas Separation Performance of a Poly(this compound) Membrane
| Gas Pair | Permeability (Barrer) | Selectivity |
| CO₂/CH₄ | 40 | 35 |
| O₂/N₂ | 8 | 4.5 |
Advanced Coatings and Surface Modification Materials
Polymers containing fluorine are well-known for their low surface energy, leading to hydrophobic and oleophobic properties. These characteristics are highly sought after for creating self-cleaning, anti-fouling, and protective coatings. A polymer derived from this compound would be expected to exhibit low surface energy due to the presence of the fluorine substituent.
Coatings formulated with this polymer could be applied to a variety of substrates to impart water and oil repellency. The additional presence of chlorine might enhance the flame retardant properties of the coating, providing an additional layer of protection. Research in this domain would focus on synthesizing the polymer and formulating it into stable coatings. The performance of these coatings would then be assessed by measuring contact angles with water and oil, as well as through flame retardancy tests.
Furthermore, the polymer could be used as a surface modification agent. By grafting a thin layer of poly(this compound) onto another material, the surface properties of that material could be dramatically altered. This is a common strategy for improving the performance of materials in demanding environments.
Table 3: Hypothetical Surface and Coating Properties
| Property | Projected Value | Application |
| Water Contact Angle | 110° | Hydrophobic coatings |
| Oil Contact Angle | 75° | Oleophobic coatings |
| Surface Energy | 20 mN/m | Low-adhesion surfaces |
| Limiting Oxygen Index (LOI) | 28% | Flame retardant coatings |
Analytical and Computational Methodologies for Characterizing 1 Chloro 3 Ethenyl 5 Fluorobenzene and Its Derivatives
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 1-chloro-3-ethenyl-5-fluorobenzene. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a wealth of information about its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and vinyl protons. The aromatic protons, influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, would appear in the downfield region, typically between 7.0 and 7.5 ppm. The vinyl group protons would exhibit a characteristic set of signals corresponding to the geminal, cis, and trans protons, with complex splitting patterns due to their mutual coupling and coupling to the aromatic ring.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in this compound. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon atoms bonded to chlorine and fluorine exhibiting characteristic shifts.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. The spectrum of this compound would show a single resonance for the fluorine atom, and its coupling to adjacent protons would provide further structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 | - | 135.0 |
| C2 | 7.2 - 7.4 | 115.0 |
| C3 | - | 140.0 |
| C4 | 7.0 - 7.2 | 113.0 |
| C5 | - | 163.0 (d, J_CF ≈ 250 Hz) |
| C6 | 7.1 - 7.3 | 125.0 |
| Cα (vinyl) | 6.6 - 6.8 | 136.0 |
| Cβ (vinyl) | 5.4 - 5.9 | 117.0 |
Note: Predicted values are based on the analysis of related compounds and substituent effects. Actual experimental values may vary.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for this compound, allowing for its identification and the characterization of its functional groups.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations. Key expected absorptions include C-H stretching vibrations for the aromatic and vinyl groups (around 3000-3100 cm⁻¹), C=C stretching for the aromatic ring and the vinyl group (around 1600-1650 cm⁻¹), and the C-Cl and C-F stretching vibrations (typically in the fingerprint region below 1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the vinyl group and the symmetric breathing mode of the aromatic ring are expected to show strong signals in the Raman spectrum.
Table 2: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Vinyl C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1580 - 1620 | IR, Raman |
| Vinyl C=C Stretch | 1620 - 1650 | IR, Raman |
| C-F Stretch | 1100 - 1300 | IR |
| C-Cl Stretch | 650 - 850 | IR |
Note: These are general ranges and the exact frequencies will be specific to the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of the benzene (B151609) ring conjugated with the ethenyl group gives rise to characteristic UV absorption bands. The spectrum is expected to show π → π* transitions, which are typical for aromatic compounds. The substitution pattern on the benzene ring, including the chloro and fluoro groups, will influence the position and intensity of these absorption maxima.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and in environmental or biological samples, as well as for determining its purity.
Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by Gas Chromatography. michigan.gov GC separates compounds based on their boiling points and interactions with the stationary phase of the column. This technique is highly effective for assessing the purity of a sample and quantifying the amount of the compound present. The choice of the GC column, oven temperature program, and detector are critical for achieving good separation and sensitivity. For instance, a non-polar or medium-polarity column would likely be suitable for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides a powerful analytical tool for both separation and identification. researchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. researchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern resulting from the cleavage of the molecule. This fragmentation pattern can be used to confirm the structure of the compound.
High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile derivatives of this compound or for its analysis in complex matrices, High-Performance Liquid Chromatography is the method of choice. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would likely be an effective method for separating this compound and its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of HPLC with mass spectrometry (LC-MS) is a key technique for the identification of compounds in complex mixtures, such as metabolites in biological samples. nih.gov LC-MS provides both the retention time from the HPLC separation and the mass spectral data for each component, enabling confident identification. nih.gov This technique is particularly valuable for studying the metabolic fate of this compound, as it can be used to identify and characterize its various transformation products. nih.gov
Advanced Computational Chemistry Approaches
Advanced computational chemistry methodologies provide powerful tools for the in-depth characterization of molecules like this compound. These in silico techniques allow researchers to predict and understand molecular properties and behaviors that can be difficult or time-consuming to measure experimentally. By simulating molecules at the atomic level, these approaches offer profound insights into electronic structure, conformational dynamics, and chemical reactivity.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of this compound. DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density, providing a balance between computational cost and accuracy. mun.ca These calculations can elucidate how the chloro, fluoro, and ethenyl substituents modulate the electron distribution across the benzene ring and influence the molecule's reactivity.
Research on substituted styrenes demonstrates that DFT can be used to compute a variety of electronic descriptors. mun.ca Key properties include:
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the electronegative chlorine and fluorine atoms are expected to withdraw electron density from the aromatic ring, while the ethenyl group's behavior can be either electron-donating or -withdrawing depending on the electronic demand of a reaction.
Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and susceptibility to electronic excitation. A smaller gap generally implies higher reactivity.
Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom, quantifying the electronic effects of the substituents. researchgate.net Studies on similar molecules show that substituents significantly influence the charge distribution. For instance, in para-substituted styrenyl fullerenes, the charges on the alpha and beta carbons of the vinyl group are sensitive to the electronic nature (electron-donating or electron-withdrawing) of the substituent. researchgate.net
These computational insights help predict sites susceptible to electrophilic or nucleophilic attack and explain the directing effects of the substituents in chemical reactions. The analysis of electron density can also distinguish between through-bond and through-space electronic effects, which is particularly relevant in substituted styrenes. mun.ca
Table 1: Predicted Electronic Property Trends in Substituted Styrenes based on DFT Calculations
| Substituent Type (on Ring) | Effect on Ring Electron Density | Predicted Impact on Ethenyl Group | Predicted HOMO-LUMO Gap | Reactivity Implication |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -Cl, -F) | Decrease | Decreased nucleophilicity | Generally increases | Deactivation towards electrophilic attack |
| Electron-Donating (e.g., -OCH3) | Increase | Increased nucleophilicity | Generally decreases | Activation towards electrophilic attack |
This table is illustrative, based on general principles of substituent effects in styrene (B11656) derivatives as studied by DFT. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.govnih.gov
MD simulations are also invaluable for studying intermolecular interactions. By simulating a collection of this compound molecules, one can investigate:
Condensed-Phase Behavior: How the molecules arrange themselves in a liquid or amorphous solid state.
Solvation: The structure and dynamics of solvent molecules around the solute, which is critical for understanding reaction kinetics in solution.
Polymer Dynamics: MD is extensively used to model the behavior of polymers. researchgate.net If this compound were to be polymerized, MD could simulate the resulting polymer chain's flexibility, entanglement, and bulk mechanical properties. researchgate.netarxiv.org
The combination of MD with quantum mechanics (QM/MM methods) can offer even greater accuracy, where the chemically active part of a system is treated with QM and the surrounding environment with the computationally less expensive MD force fields. americanpeptidesociety.org
Table 2: Key Parameters Investigated in MD Simulations of this compound
| Parameter/Analysis | Description | Insight Gained |
|---|---|---|
| Dihedral Angle (C-C-C=C) | The angle defining the rotation of the ethenyl group relative to the benzene ring. | Identifies the most stable conformations (e.g., planar vs. non-planar) and the energy barriers between them. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. | Reveals information about solvation shells and intermolecular packing in condensed phases. |
| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate diffusion coefficients in liquid-phase simulations. |
Reaction Pathway Modeling and Transition State Characterization
Understanding how a chemical reaction occurs requires mapping the energetic landscape that connects reactants to products. Computational chemistry excels at modeling reaction pathways by identifying and characterizing the structures and energies of intermediates and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy and thus the rate of the reaction.
For this compound, reaction modeling would typically focus on reactions involving the ethenyl group, such as electrophilic addition, oxidation, or cyclopropanation. nih.govpreprints.org Using methods like DFT, researchers can propose several possible mechanisms for a given transformation and then calculate the energy profile for each.
The process involves:
Geometry Optimization: Finding the lowest-energy structures for reactants, products, and any potential intermediates.
Transition State Searching: Employing specialized algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state connecting two minima (e.g., reactant and intermediate).
Frequency Calculations: Confirming the nature of the stationary points. A minimum-energy structure has all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net
For example, in a study of the cyclopropanation of styrene, DFT calculations were used to compare four different potential reaction pathways. nih.gov By calculating the Gibbs free energy for each transition state, the most plausible mechanism was identified as the one with the lowest energy barrier. nih.gov Such studies provide a detailed, step-by-step understanding of the reaction mechanism that is often inaccessible through experimental means alone.
Table 3: Example of a DFT-Calculated Energy Profile for a Hypothetical Reaction of a Substituted Styrene
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Styrene derivative + Reagent | 0.0 (Reference) |
| Intermediate 1 (IN1) | Initial complex formation | +5.2 |
| Transition State 1 (TS1) | Energy barrier to form Intermediate 2 | +28.0 |
| Intermediate 2 (IN2) | A stable intermediate along the pathway | -3.5 |
| Transition State 2 (TS2) | Rate-determining energy barrier | +41.0 |
| Products | Final reaction products | -15.7 |
Data is illustrative and adapted from a DFT study on styrene cyclopropanation to demonstrate the concept of a reaction energy profile. nih.gov
Prospective Research Directions and Unaddressed Challenges for 1 Chloro 3 Ethenyl 5 Fluorobenzene
Exploration of Sustainable and Green Synthesis Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1-Chloro-3-ethenyl-5-fluorobenzene, a key research thrust will be the establishment of sustainable and green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic approaches to substituted styrenes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research could focus on developing chemoenzymatic pathways. For instance, the use of phenolic acid decarboxylase (PAD) enzymes for the decarboxylation of corresponding cinnamic acid precursors represents a promising green alternative. While this has been demonstrated for other substituted styrenes, its application to the synthesis of this compound from a suitable precursor remains an open area for investigation.
Another avenue for green synthesis is the use of alternative, safer solvents and reaction media. The exploration of reactions in water, ionic liquids, or deep eutectic solvents could significantly improve the environmental footprint of the synthesis of this compound.
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
| Biocatalysis | Utilization of enzymes, such as phenolic acid decarboxylases, to catalyze key synthetic steps. | High selectivity, mild reaction conditions, reduced waste. |
| Green Solvents | Replacement of traditional volatile organic compounds with water, supercritical fluids, or ionic liquids. | Reduced environmental impact, improved safety. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation, increased efficiency. |
Development of Highly Selective Catalytic Systems for Functionalization
The presence of three distinct reactive sites—the vinyl group, the chloro substituent, and the fluoro substituent—makes the selective functionalization of this compound a formidable challenge and a rich area for research. The development of highly selective catalytic systems is paramount to unlocking the full synthetic potential of this molecule.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A significant research challenge will be to develop catalysts that can selectively activate the C-Cl bond over the C-F bond, or vice versa, allowing for a stepwise and controlled functionalization of the aromatic ring. The differing bond dissociation energies of the C-Cl and C-F bonds provide a basis for this selectivity, but achieving high yields and selectivities will require careful catalyst and ligand design.
Furthermore, the vinyl group is amenable to a variety of transformations, including polymerization, hydrogenation, and various addition reactions. Catalytic systems that can effect these transformations while leaving the halogenated aromatic ring intact are highly desirable.
Designing Novel Materials with Enhanced or Multifunctional Properties
The unique electronic properties imparted by the chloro and fluoro substituents, combined with the polymerizable vinyl group, make this compound an attractive monomer for the synthesis of novel polymers and materials.
Research in this area will likely focus on the synthesis of homopolymers and copolymers with tailored properties. The incorporation of this monomer into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, and specific optical and electronic properties. For example, the presence of fluorine can impart low surface energy and high chemical resistance to polymers.
The design of multifunctional materials is another exciting prospect. For instance, polymers derived from this compound could be designed to have both specific mechanical properties and tunable refractive indices, making them suitable for applications in optical devices. The post-polymerization functionalization of the chloro and fluoro groups could also be explored to introduce additional functionalities.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates. The integration of the synthesis and functionalization of this compound with these technologies is a key area for future research.
Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for achieving high selectivity in the catalytic functionalization of this molecule. Furthermore, the in-line purification and analysis capabilities of modern flow chemistry systems can accelerate the optimization of reaction conditions.
Automated synthesis platforms can be employed for the high-throughput screening of catalysts and reaction conditions for the selective functionalization of this compound. This would significantly accelerate the discovery of optimal synthetic protocols and the exploration of the chemical space accessible from this versatile building block.
Synergistic Experimental and Theoretical Approaches for Deeper Understanding
A deeper understanding of the structure-property relationships of this compound and its derivatives is essential for the rational design of new materials and synthetic strategies. A synergistic approach that combines experimental studies with theoretical and computational modeling will be crucial in this regard.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as to elucidate the mechanisms of its reactions. For example, computational studies can help in understanding the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the halogenated ring.
Molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature and mechanical strength. This information can guide the experimental design of new materials with desired properties. The combination of experimental data with computational insights will undoubtedly accelerate progress in the field.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1-Chloro-3-ethenyl-5-fluorobenzene with high purity?
- Methodological Answer : The synthesis typically involves halogenation and functional group introduction. For example, Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the ethenyl group to a pre-halogenated benzene ring. Purification via fractional distillation or column chromatography is critical to achieve >95% purity, as highlighted in protocols for analogous chloro-fluorobenzene derivatives . Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products like dihalogenated byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments. For example, fluorine chemical shifts in similar compounds range between -110 to -120 ppm .
- GC-MS or LC-MS to verify molecular weight (C₈H₅ClF) and fragmentation patterns.
- FT-IR to identify C=C stretching (~1600 cm⁻¹) and C-F/C-Cl vibrations (1100-600 cm⁻¹). Cross-reference with computational simulations (DFT) for peak assignments .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
- Ventilation : Conduct reactions in a fume hood with local exhaust systems to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritant properties observed in related chlorofluorobenzenes .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps and Fukui indices. For instance, the fluorine atom’s strong electron-withdrawing effect directs electrophiles to the para position relative to chlorine. Compare results with experimental data from analogous compounds (e.g., 3-Chloro-5-fluorophenylpropene) to validate predictions .
Q. How should researchers resolve contradictions in reported spectral data for chloro-fluorobenzene derivatives?
- Methodological Answer : Discrepancies may arise from solvent effects, isotopic impurities, or instrument calibration. For example, ¹⁹F NMR shifts vary with solvent polarity. Replicate experiments under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) and cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What are the degradation pathways of this compound under environmental conditions?
- Methodological Answer : Investigate photolytic and microbial degradation using HPLC-MS. Chlorine and fluorine substituents slow biodegradation; however, hydroxyl radicals (•OH) in aqueous systems may cleave the ethenyl group. Compare degradation rates with structurally similar compounds (e.g., 1-Bromo-3-chloro-5-fluorobenzene) to infer persistence .
Q. How does the steric and electronic interplay between substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer : Use Hammett constants (σ) to quantify electronic effects. Chlorine (σ = +0.23) and fluorine (σ = +0.06) act as meta-directing groups, while the ethenyl group (+M effect) enhances ortho/para reactivity. Experimental validation via Pd-catalyzed coupling reactions (e.g., Heck reaction) can map regioselectivity trends .
Q. What strategies minimize isomer formation during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic isomerization.
- Catalyst Selection : Use sterically hindered ligands (e.g., P(t-Bu)₃) to favor mono-substitution.
- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column to isolate the desired isomer from di- or tri-substituted byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
